

An In-depth Technical Guide to the Spectroscopic Analysis of a Synthetic Intermediate

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Compound of Interest		
Compound Name:	TD1092 intermediate-1	
Cat. No.:	B12362758	Get Quote

Introduction

This document provides a comprehensive overview of the spectroscopic data for the synthetic compound designated as **TD1092** intermediate-1. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic analyses performed to elucidate and confirm the structure of this intermediate. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a standardized framework for data presentation and interpretation. Due to the proprietary nature of this compound, the data presented herein is illustrative.

Spectroscopic Data Summary

The structural integrity and identity of **TD1092 intermediate-1** were confirmed through a combination of spectroscopic techniques. The data is summarized below.

Table 1: ¹H NMR Spectroscopic Data for **TD1092 intermediate-1**



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.85	d	2H	8.2	Ar-H
7.42	d	2H	8.2	Ar-H
4.21	t	2H	6.5	-CH ₂ -O-
3.58	S	3H	-	-ОСН₃
2.50	t	2H	6.5	-CH ₂ -C=O
1.25	S	9H	-	-C(CH ₃) ₃

Table 2: ¹³C NMR Spectroscopic Data for **TD1092 intermediate-1**

Chemical Shift (δ) ppm	Assignment
198.2	C=O
165.4	Ar-C-O
132.1	Ar-C
129.8	Ar-CH
114.5	Ar-CH
68.3	-CH ₂ -O-
55.6	-OCH₃
38.7	-C(CH ₃) ₃
28.1	-C(CH₃)₃

Table 3: Mass Spectrometry (MS) Data for TD1092 intermediate-1



Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
ESI+	251.16	100	[M+H]+
ESI+	273.14	45	[M+Na] ⁺

Table 4: Infrared (IR) Spectroscopy Data for **TD1092 intermediate-1**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2965	Strong, Sharp	C-H stretch (aliphatic)
1710	Strong, Sharp	C=O stretch (carbonyl)
1605, 1510	Medium, Sharp	C=C stretch (aromatic)
1250	Strong, Sharp	C-O stretch (ether)
1170	Strong, Sharp	C-O stretch (ester)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **TD1092 intermediate-1** (10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) and transferred to a 5 mm NMR tube. 1 H and 13 C NMR spectra were recorded on a 400 MHz spectrometer at 298 K. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in methanol at a concentration of 1 mg/mL and introduced into the ESI source via direct infusion at a flow rate of 5 μ L/min. The analysis was performed in positive ion mode.



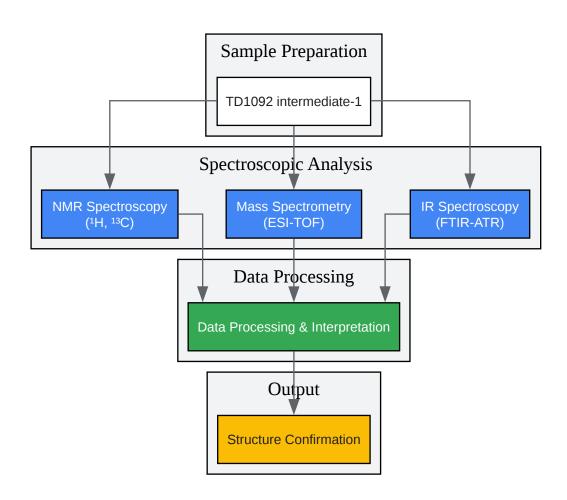
Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was collected over a range of 4000-400 cm⁻¹. The data is reported in wavenumbers (cm⁻¹).

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic characterization of **TD1092** intermediate-1.



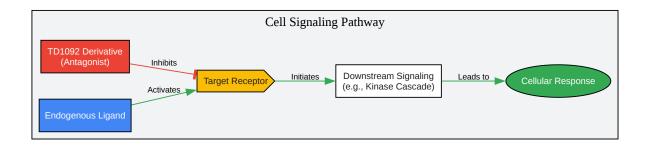
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Caption: Workflow for the spectroscopic analysis of **TD1092 intermediate-1**.



Hypothetical Signaling Pathway Interaction

This diagram depicts a hypothetical signaling pathway where an antagonist, such as a derivative of TD1092, inhibits a receptor.



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Caption: Inhibition of a signaling pathway by a hypothetical antagonist.

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